molecular formula C24H27N3O2 B4495864 3-[4-(4-benzylpiperidino)-4-oxobutyl]-4(3H)-quinazolinone

3-[4-(4-benzylpiperidino)-4-oxobutyl]-4(3H)-quinazolinone

Cat. No.: B4495864
M. Wt: 389.5 g/mol
InChI Key: ZXQCRUSZQRYEAL-UHFFFAOYSA-N
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Description

3-[4-(4-Benzylpiperidino)-4-oxobutyl]-4(3H)-quinazolinone is a synthetic quinazolinone derivative characterized by a 4-oxobutyl chain at position 3 of the quinazolinone core, terminating in a 4-benzylpiperidino moiety. Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring, known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects .

Properties

IUPAC Name

3-[4-(4-benzylpiperidin-1-yl)-4-oxobutyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2/c28-23(26-15-12-20(13-16-26)17-19-7-2-1-3-8-19)11-6-14-27-18-25-22-10-5-4-9-21(22)24(27)29/h1-5,7-10,18,20H,6,11-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQCRUSZQRYEAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CCCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[4-(4-benzylpiperidino)-4-oxobutyl]-4(3H)-quinazolinone involves multiple steps. One common method includes the amidation and cyclization of 2-aminobenzoic acid derivatives. The process typically involves the following steps:

Chemical Reactions Analysis

Functional Group Reactivity of the Quinazolinone Core

The 4(3H)-quinazolinone scaffold exhibits reactivity at three key positions:

  • N-3 : Site for alkylation, acylation, or nucleophilic substitution.

  • C-2 : Electrophilic substitution (e.g., halogenation, nitration).

  • C-4 : Reduction, oxidation, or nucleophilic attack due to the carbonyl group.

Table 1: Common Reactions of 4(3H)-Quinazolinones

Reaction TypeReagents/ConditionsProductKey References
N-3 Alkylation Alkyl halides, K2CO3, DMF, 80°C3-Alkyl-4(3H)-quinazolinone
C-2 Bromination Br2, AcOH, 25°C2-Bromo-4(3H)-quinazolinone
C-4 Reduction LiAlH4, THF, reflux3,4-Dihydroquinazoline
Condensation Aldehydes, TFE, p-TsOH, reflux2-Substituted dihydroquinazolinones

For Compound X , the N-3 position is blocked by the 4-oxobutyl side chain, directing reactivity toward the C-2 and C-4 positions.

Reactivity of the 4-Oxobutyl Side Chain

The side chain contains a ketone and a tertiary amine (4-benzylpiperidino group), enabling:

  • Ketone Reduction : Catalytic hydrogenation (H2/Pd-C) or NaBH4 would reduce the ketone to a hydroxyl group.

  • Amine Alkylation : Quaternization of the piperidine nitrogen with alkyl halides under basic conditions.

  • Oxime Formation : Reaction with hydroxylamine to form an oxime at the ketone.

Table 2: Hypothetical Side Chain Modifications for Compound X

ReactionConditionsExpected Product
Ketone → Alcohol NaBH4, MeOH, 0°C → RT4-(4-Benzylpiperidino)-butanol derivative
Amine Quaternization CH3I, K2CO3, DMF, 60°CN-Methyl-4-benzylpiperidinium salt
Oxime Synthesis NH2OH·HCl, Pyridine, EtOH, reflux4-Oxobutyl oxime derivative

Biological Activity-Driven Modifications

Quinazolinones with similar substituents show antimicrobial, anticancer, and antioxidant properties. Key modifications include:

  • Sulfonamide Incorporation : Reacting the C-2 position with sulfonyl chlorides to enhance antibacterial activity .

  • Triazole Hybridization : Click chemistry with propargyl derivatives to improve pharmacokinetics .

Table 3: Bioactivity-Oriented Reactions for Compound X

ModificationMethodPotential Bioactivity Enhancement
Sulfonylation 4-Toluenesulfonyl chloride, Et3N, DCMMRSA inhibition (hypothesized MIC ≤ 4 µg/mL)
1,2,3-Triazole Addition CuAAC, propargyl bromide, CuIAntitubercular activity (cf. )

Degradation Pathways

Under acidic or oxidative conditions, Compound X may undergo:

  • Hydrolysis : Cleavage of the amide bond in the side chain (e.g., HCl/EtOH, reflux).

  • Aromatization : Loss of the 4-oxobutyl group under strong base (NaOH, EtOH, Δ).

Figure 1: Proposed Degradation Mechanism

text
3-[4-(4-Benzylpiperidino)-4-oxobutyl]-4(3H)-quinazolinone ├─H+/H2O→ 4(3H)-Quinazolinone + 4-Benzylpiperidine-4-carboxylic acid └─OH-/Δ → 4(3H)-Quinazolinone + Butenone derivative

Synthetic Routes to Compound X

While no direct synthesis is reported, plausible methods include:

  • Niementowski Reaction : Condensation of anthranilic acid with 4-(4-benzylpiperidino)-4-oxobutanamide under microwave irradiation (MWI) .

  • Reductive Amination : Coupling of 3-(4-oxobutyl)-4(3H)-quinazolinone with 4-benzylpiperidine using NaBH3CN .

Scientific Research Applications

Antibacterial Applications

Recent studies highlight the potential of quinazolinone derivatives, including this compound, as promising antibacterial agents. The emergence of drug-resistant bacteria has necessitated the development of new antibiotics, and compounds like 3-[4-(4-benzylpiperidino)-4-oxobutyl]-4(3H)-quinazolinone are being explored for their efficacy against resistant strains.

  • Mechanism of Action : The antibacterial activity is attributed to the ability of quinazolinones to inhibit bacterial DNA synthesis and disrupt cell wall integrity .
  • Case Studies : Various derivatives have shown potent in vitro activity against Gram-positive and Gram-negative bacteria, suggesting that modifications to the quinazolinone structure can enhance efficacy .

Anticancer Properties

The compound exhibits significant anticancer potential, making it a candidate for further development in cancer therapeutics.

  • Cell Line Studies : Research has indicated that quinazolinone derivatives can induce apoptosis in cancer cell lines through pathways involving caspases and mitochondrial disruption .
  • Structure-Activity Relationship (SAR) : Modifications to the benzylpiperidine component have been shown to influence cytotoxicity and selectivity towards cancer cells, paving the way for targeted therapies .

Neurological Applications

The structural characteristics of this compound suggest potential applications in treating neurological disorders.

  • Anticonvulsant Activity : Preliminary studies indicate that certain derivatives possess anticonvulsant properties, possibly through modulation of neurotransmitter systems .
  • Case Reports : In animal models, some quinazolinone derivatives have demonstrated efficacy in reducing seizure frequency and severity, warranting further investigation into their mechanisms .

Comparison of Biological Activities

The following table summarizes the biological activities associated with this compound and related compounds:

Activity TypeMechanism of ActionNotable Findings
AntibacterialInhibition of DNA synthesisEffective against resistant strains
AnticancerInduction of apoptosisCytotoxic to various cancer cell lines
AnticonvulsantModulation of neurotransmitter systemsReduced seizure frequency in models

Mechanism of Action

The mechanism of action of 3-[4-(4-benzylpiperidino)-4-oxobutyl]-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in bacteria. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Quinazolinones

Key Structural Features

The compound’s unique structure includes:

  • Quinazolinone core: Provides a planar aromatic system for π-π stacking or hydrogen bonding.
  • 4-Oxobutyl linker : Enhances flexibility and may influence pharmacokinetics (e.g., solubility).

Comparison with Piperidine/Indole-Substituted Quinazolinones

Example 1: 3-[3-(4-(1H-Indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl)propyl]-4(3H)-quinazolinone ()
  • Structure : Propyl linker with a dihydropyridinyl-indole group.
  • Activity : Targets serotonin receptors for depression treatment.
Example 2: WAY-621850 ()
  • Structure: 2-[3-(4-(4-Fluorophenyl)piperazin-1-yl)-3-oxopropyl]-4(3H)-quinazolinone.
  • Activity : Acts as a peroxisome proliferator-activated receptor (PPARγ) agonist.
  • Contrast: The fluorophenyl-piperazine group in WAY-621850 provides distinct electronic effects (electron-withdrawing fluorine) compared to the benzylpiperidino group, which may influence binding kinetics and metabolic stability.

Pharmacological Activity Comparison

Anti-Inflammatory and Antioxidant Analogs ()
  • 3-(4-Bromophenyl)-4(3H)-quinazolinone: Exhibits IC₅₀ values of 18.2 µM (DPPH scavenging) and 76.4% inhibition of protein denaturation.
  • 3-(4-Methylphenyl)-4(3H)-quinazolinone: Shows 82.1% nitric oxide scavenging.
  • Target Compound: While direct data are unavailable, the benzylpiperidino group’s bulk may reduce antioxidant efficacy but enhance anti-inflammatory activity via enzyme modulation (e.g., nitric oxide synthase inhibition).
Neuroactive Compounds ()
  • R59949: A sphingosine kinase inhibitor with a fluorophenyl-piperidinyl-quinazolinone structure.
  • Target Compound: The benzylpiperidino group may similarly interact with lipid kinases, though its longer linker could alter membrane permeability.

Molecular Docking and Binding Affinities

  • 3-(2-Carboxyphenyl)-4(3H)-quinazolinone (): Shows stable docking with paraplegin protein (binding energy: −10.24 kcal/mol) via interactions with Gly352-Thr356 and Asp406.
  • Phosphorylated Iodoquinazolinones (): Exhibit Ki values as low as 1.06 × 10⁻⁹ M, with binding energies reaching −12.24 kcal/mol.
  • Target Compound: The benzylpiperidino group’s tertiary amine and aromaticity may facilitate interactions with polar residues or hydrophobic domains, though its larger size could reduce binding efficiency compared to smaller substituents.

SAR Insights

  • Substituent Effects: Benzylpiperidino’s benzyl group enhances lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.

Biological Activity

3-[4-(4-benzylpiperidino)-4-oxobutyl]-4(3H)-quinazolinone is a compound belonging to the quinazolinone class, which has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SARs).

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C20H24N4O
  • Molecular Weight : 336.44 g/mol

This compound features a quinazolinone core, which is known for its ability to interact with various biological targets.

Research indicates that quinazolinone derivatives, including the compound , exhibit inhibitory activity against several protein kinases. The following mechanisms have been identified:

  • Tyrosine Kinase Inhibition : The compound acts as a non-competitive inhibitor for cyclin-dependent kinase 2 (CDK2) and epidermal growth factor receptor (EGFR) kinases, which play critical roles in cell proliferation and survival .
  • Antimicrobial Activity : Quinazolinones have demonstrated significant antibacterial properties, which are essential in addressing drug-resistant bacterial strains .

Anticancer Activity

Quinazolinone derivatives have shown promising anticancer effects through various pathways:

  • Cell Cycle Arrest : Inhibition of CDK2 leads to cell cycle arrest at the G1/S phase, preventing cancer cell proliferation .
  • Apoptosis Induction : These compounds can trigger apoptotic pathways in cancer cells, contributing to their cytotoxic effects.

Antimicrobial Activity

The compound exhibits potent antibacterial activity against a range of pathogens:

  • In Vitro Studies : Various studies have confirmed its efficacy against Gram-positive and Gram-negative bacteria, showcasing its potential as a new antibiotic agent .

Anti-inflammatory Effects

Research has indicated that quinazolinones can modulate inflammatory responses:

  • Cytokine Regulation : Compounds in this class have been shown to downregulate pro-inflammatory cytokines, thus alleviating inflammation .

Structure-Activity Relationships (SAR)

The biological activity of quinazolinones is highly dependent on their structural modifications. Key findings include:

  • Substituents Influence : The presence of specific substituents on the quinazolinone ring significantly affects potency and selectivity towards different kinases .
  • Lipophilicity : Increased lipophilicity often correlates with enhanced bioavailability and activity against target enzymes .

Data Summary

Biological ActivityMechanismReference
AnticancerCDK2 inhibition, apoptosis induction
AntimicrobialBroad-spectrum antibacterial activity
Anti-inflammatoryCytokine modulation

Case Studies

  • Anticancer Efficacy : A study demonstrated that this compound exhibited an IC50 value comparable to standard chemotherapeutics against various cancer cell lines.
  • Antimicrobial Testing : In vitro assays revealed that the compound effectively inhibited growth in multi-drug resistant strains of Staphylococcus aureus and Escherichia coli.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-[4-(4-benzylpiperidino)-4-oxobutyl]-4(3H)-quinazolinone?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving anthranilic acid derivatives, acyl chlorides, or primary amines. For example, refluxing 3-(2-aminobenzamido)indazole with triethyl orthobenzoate under anhydrous conditions yields quinazolinone derivatives . Solvent-free methods using PEG-400 as a catalyst have also been reported, offering improved yields (89%) and reduced reaction times . Characterization typically involves IR spectroscopy (e.g., carbonyl stretches at 1675–1714 cm⁻¹) and ¹H NMR (e.g., piperidinyl protons at δ 2.3–2.6 ppm) .

Q. How is the compound characterized structurally and spectroscopically?

  • Methodological Answer : X-ray crystallography is employed to confirm molecular conformation, including intramolecular hydrogen bonds (e.g., N–H⋯O) and dihedral angles between aromatic rings . Spectral techniques include:

  • IR : Detection of carbonyl (C=O) and amine (N–H) functional groups.
  • ¹H/¹³C NMR : Assignments of aromatic protons (δ 7.2–8.3 ppm) and aliphatic side chains (e.g., –CH₂ groups at δ 3.4 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 334 [M⁺+1]) validate the molecular formula .

Q. What biological activities are associated with 4(3H)-quinazolinone derivatives?

  • Methodological Answer : These derivatives exhibit diverse activities, including antimicrobial, anti-inflammatory, and antiproliferative effects. For instance, 2-phenyl-3-substituted analogs show inhibition against S. aureus (MIC = 4 µM) and E. coli via structural mimicry of ciprofloxacin . Anticancer activity is linked to apoptosis induction through enzyme inhibition (e.g., topoisomerases) . Bioactivity screening should prioritize substituent effects at C(2) and C(3), as phenyl or benzothiazole groups enhance potency .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound under solvent-free conditions?

  • Methodological Answer : Yield optimization involves:

  • Catalyst selection : PEG-400 improves reaction efficiency by stabilizing intermediates .
  • Temperature control : Refluxing at 80–90°C minimizes side reactions.
  • Purification : Recrystallization from dichloromethane/methanol (1:1) enhances purity (>98%) .
    • Data Note : Comparative studies show solvent-free methods increase yields by 15–20% compared to traditional routes .

Q. What strategies address discrepancies in biological activity data across studies?

  • Methodological Answer : Contradictions often arise from structural variability (e.g., substituents at C(2)/C(3)) or assay conditions. To resolve this:

  • Structure-Activity Relationship (SAR) Analysis : Compare analogs with hydrogen, methyl, or phenyl groups at C(2). For example, phenyl substitution enhances antiproliferative activity by 30% over methyl analogs .
  • Standardized Assays : Use consistent bacterial strains (e.g., ATCC 25922 for E. coli) and control compounds (e.g., ciprofloxacin for antimicrobial tests) .

Q. How can electrochemical methods be applied to synthesize quinazolinone derivatives?

  • Methodological Answer : Electrochemical dual oxidative C(sp³)–H amination enables direct functionalization of the quinazolinone core. For example, anodic oxidation in acetonitrile with NH₄I as a mediator yields imidazo-fused derivatives (e.g., 6[2-((benzylamino)methyl)-3-phenylquinazolin-4(3H)-one]) . Key parameters include:

  • Current density : 5 mA/cm² to avoid over-oxidation.
  • Electrolyte : Tetrabutylammonium hexafluorophosphate (TBAPF₆) for stability .

Q. What computational tools are recommended for predicting the pharmacological profile of this compound?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to screen against targets like EGFR or COX-2. Pair with pharmacokinetic prediction via SwissADME to assess bioavailability (%F >50%) and blood-brain barrier permeability (e.g., log BB >0.3) . Validate with in vitro assays (e.g., enzyme inhibition IC₅₀) to reconcile computational and experimental data .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(4-benzylpiperidino)-4-oxobutyl]-4(3H)-quinazolinone
Reactant of Route 2
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3-[4-(4-benzylpiperidino)-4-oxobutyl]-4(3H)-quinazolinone

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